
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzofuran ring, a carboxylic acid group, and an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the carboxylic acid group. The hydroperoxyacetyl and methyl groups are then added through specific reactions, and finally, the ethyl ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroperoxyacetyl group can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.
Substitution: The benzofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but catalysts like palladium on carbon may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran ring but lacks the hydroperoxyacetyl and ethyl ester groups.
2-Benzofurancarboxylic acid, 5-amino-, ethyl ester: Contains an amino group instead of the hydroperoxyacetyl group.
Uniqueness
2-Benzofurancarboxylic acid, 4-(hydroperoxyacetyl)-3-methyl-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The combination of the benzofuran ring, hydroperoxyacetyl group, and ethyl ester makes it a versatile compound for various applications.
Eigenschaften
| 82039-83-6 | |
Molekularformel |
C14H14O6 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
2-[(2-ethoxycarbonyl-3-methyl-1-benzofuran-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H14O6/c1-3-18-14(17)13-8(2)10-6-9(19-7-12(15)16)4-5-11(10)20-13/h4-6H,3,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
BCNBJRKSJKTYRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)

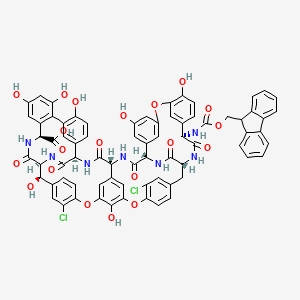


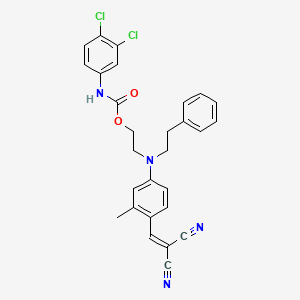
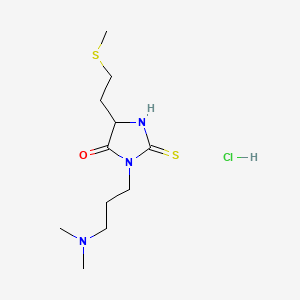


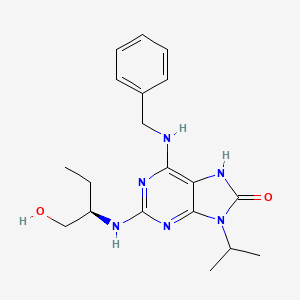
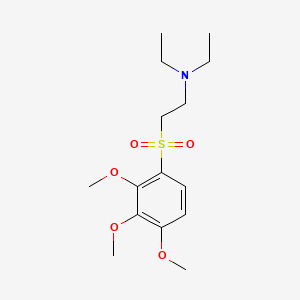


![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
